molecular formula C7H10N2O3 B1330832 Ethyl 5-amino-2-methyloxazole-4-carboxylate CAS No. 3357-54-8

Ethyl 5-amino-2-methyloxazole-4-carboxylate

Cat. No. B1330832
CAS RN: 3357-54-8
M. Wt: 170.17 g/mol
InChI Key: YXSJNIOOEQDYNO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methyloxazole-4-carboxylate is a compound that is closely related to various research studies focusing on the synthesis and characterization of oxazole derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related oxazole derivatives has been explored through various methods. For instance, an efficient synthesis of 4-ethoxycarbonyl-2-methyloxazol-5-one, which is structurally similar to ethyl 5-amino-2-methyloxazole-4-carboxylate, has been achieved and further functionalized through arylation and vinylation reactions . Another study describes the enantioselective synthesis of a methyl oxazole-5-carboxylate derivative via a one-pot enamide cyclization, which is a method that could potentially be adapted for the synthesis of ethyl 5-amino-2-methyloxazole-4-carboxylate . Additionally, a palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been reported, providing a route to various arylated oxazoles .

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been characterized in several studies. For example, the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, revealing hydrogen-bonded dimers and interactions . Similarly, the crystal structure of ethyl 2-amino-oxazole-5-carboxylate consists of planar sheets connected by intermolecular hydrogen bonding . These findings suggest that ethyl 5-amino-2-methyloxazole-4-carboxylate may also exhibit interesting structural features that could be elucidated through X-ray crystallography.

Chemical Reactions Analysis

Oxazole derivatives participate in various chemical reactions. The synthesis of ethyl 5-aminothiazole-4-carboxylates via a Strecker reaction has been demonstrated, which involves the addition-cyclization of imines with sodium cyanide . Moreover, the reactivity of ethyl 3-amino-5-phenylpyrazole-4-carboxylate in diazotization and coupling reactions has been explored, leading to the formation of various heterocyclic compounds . These studies indicate that ethyl 5-amino-2-methyloxazole-4-carboxylate could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The crystal structure analysis of ethyl 2-amino-oxazole-5-carboxylate reveals that the molecules form planar sheets, which could affect their solubility and intermolecular interactions . Additionally, the synthesis and crystal structure of a pyrazole-oxazole derivative have been reported, providing insights into the compound's density and crystallographic parameters . These properties are essential for understanding the behavior of ethyl 5-amino-2-methyloxazole-4-carboxylate in different environments and could inform its potential applications.

Scientific Research Applications

Enantioselective Synthesis

Ethyl 5-amino-2-methyloxazole-4-carboxylate plays a significant role in enantioselective synthesis. Magata et al. (2017) demonstrated the high optical purity synthesis of a related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, using a Pd-catalyzed amide coupling. This process includes oxazole formation, indicating the potential of ethyl 5-amino-2-methyloxazole-4-carboxylate derivatives in enantioselective synthesis (Magata et al., 2017).

Antimicrobial Activity

Ethyl 5-amino-2-methyloxazole-4-carboxylate derivatives have been explored for their antimicrobial properties. Desai et al. (2019) studied ethyl 2-amino-4-methylthiazole-5-carboxylate, a similar derivative, for its antimicrobial activities against various bacterial and fungal strains. The study provided insights into the structure-activity relationship of these compounds, underlining their potential in antimicrobial research (Desai et al., 2019).

Isoxazole-Oxazole Conversion

The chemical versatility of ethyl 5-amino-2-methyloxazole-4-carboxylate is highlighted in studies focusing on isoxazole-oxazole conversion. Doleschall and Seres (1988) discussed a novel base-catalyzed isoxazole-oxazole ring transformation involving a compound structurally similar to ethyl 5-amino-2-methyloxazole-4-carboxylate. This research demonstrates the compound's potential in synthetic organic chemistry (Doleschall & Seres, 1988).

Crystal Structure Analysis

Understanding the crystal structure of compounds like ethyl 5-amino-2-methyloxazole-4-carboxylate can provide valuable insights into their chemical behavior. Kennedy et al. (2001) examined the crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate, revealing its planar sheets connected by hydrogen bonding. Such studies are crucial in the field of material science and drug design (Kennedy et al., 2001).

Synthesis of α-Aryl and α-Vinyl N-Acetylglycine Ethyl Esters

Ethyl 5-amino-2-methyloxazole-4-carboxylate is also significant in synthesizing α-aryl and α-vinyl N-acetylglycine ethyl esters. Morgan and Pinhey (1994) outlined a high-yielding synthesis approach for these esters using a moisture-sensitive compound related to ethyl 5-amino-2-methyloxazole-4-carboxylate. These findings have implications in pharmaceutical chemistry (Morgan & Pinhey, 1994).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statements H302) . Precautionary statements include P301+P312+P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSJNIOOEQDYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328802
Record name ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-methyloxazole-4-carboxylate

CAS RN

3357-54-8
Record name 4-Oxazolecarboxylic acid, 5-amino-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3357-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-amino-2-methyloxazole-4-carboxylate
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Citations

For This Compound
4
Citations
GP Zeng, CQ Cai, F Tan, MW Ding - Chinese Chemical Letters, 2015 - Elsevier
… The ethyl 5-amino-2-methyloxazole-4-carboxylate 3 was easily prepared by acid catalytic cyclization of compound 2, which was obtained from ethyl cyanoactate 1, nitrous acid, Na 2 S 2 …
Number of citations: 5 www.sciencedirect.com
S Mandal, WT Li, Y Bai, JD Robertus… - Beilstein Journal of …, 2008 - beilstein-journals.org
… Our previous work had demonstrated that in the case of ethyl 5-amino-2-methyloxazole-4-carboxylate 3a [20], direct annulation with chloroformamidine in DMSO at 120 C or with 2-…
Number of citations: 10 www.beilstein-journals.org
SM Kerwin - Beilstein Journal of Organic Chemistry, 2008 - Citeseer
… Our previous work had demonstrated that in the case of ethyl 5-amino-2-methyloxazole-4-carboxylate 3a [20], direct annulation with chloroformamidine in DMSO at 120 C or with 2-…
Number of citations: 8 citeseerx.ist.psu.edu
J Fröhlich, AZMS Chowdhury, C Hametner - Arkivoc, 2001 - arkat-usa.org
… From ethyl 5-amino-2-methyloxazole-4-carboxylate;12 neat at 170 C; 45 min; purified by flash chromatography (SiO2, chloroform/acetone 9:2). Yield 0.73 g colorless crystals, 35%; mp …
Number of citations: 5 www.arkat-usa.org

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